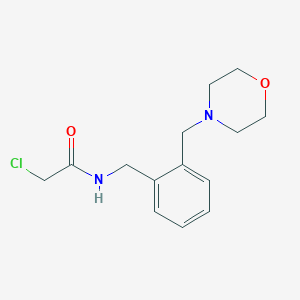
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide is an organic compound that features a chloroacetamide group attached to a benzyl group, which is further substituted with a morpholinomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines or alcohols.
Applications De Recherche Scientifique
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chloroacetamide derivatives on biological systems.
Industrial Applications: The compound can be used in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is useful in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-benzylacetamide: Lacks the morpholinomethyl group, making it less versatile in certain applications.
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Contains a carbodiimide group instead of a chloroacetamide group, leading to different reactivity and applications.
2-(Chloromethyl)benzimidazole: Contains a benzimidazole ring instead of a benzyl group, resulting in different biological activities.
Uniqueness
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide is unique due to the presence of both the chloroacetamide and morpholinomethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19ClN2O2 |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17/h1-4H,5-11H2,(H,16,18) |
Clé InChI |
RQMGCFBTHLKBQY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=CC=C2CNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


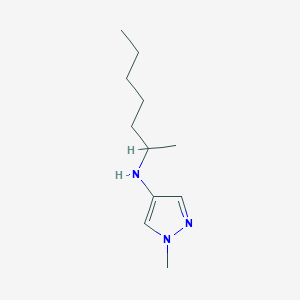

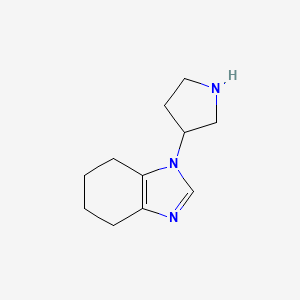
![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
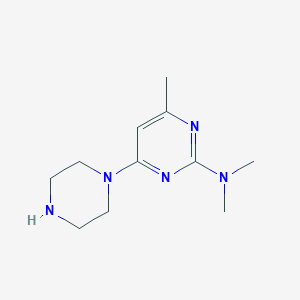
![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)
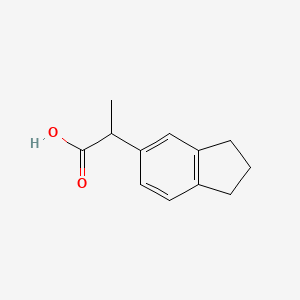
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
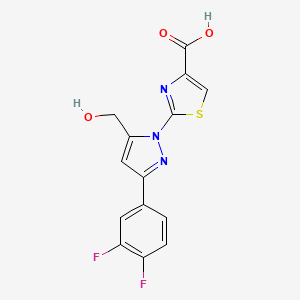
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
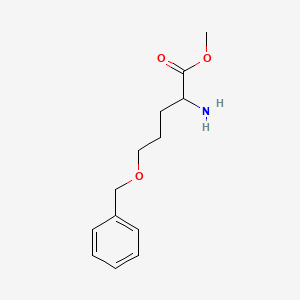
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
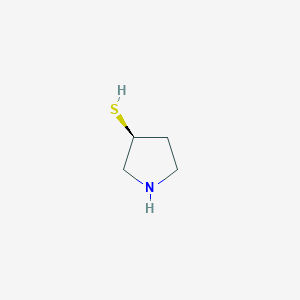
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)
